1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride

Description

Molecular Architecture and Functional Group Analysis

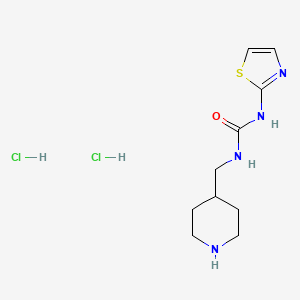

The molecular architecture of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is characterized by a distinctive combination of three primary structural components that work synergistically to define its chemical properties. The compound possesses a molecular formula of C10H16N4OS·2HCl, corresponding to a molecular weight of 313.25 grams per mole, which places it within the optimal range for pharmaceutical intermediates. The core structure consists of a piperidine ring system connected through a methylene bridge to a urea functional group, which subsequently links to a thiazole heterocycle, creating a linear arrangement of pharmacophoric elements.

The piperidine moiety represents a six-membered saturated nitrogen heterocycle that contributes significant conformational flexibility to the overall molecular structure. This ring system adopts chair conformations that can interconvert through ring-flipping processes, providing multiple spatial orientations for the attached methylene linker. The methylene bridge connecting the piperidine ring to the urea functionality serves as a flexible spacer that allows for rotational freedom around the carbon-nitrogen bond, contributing to the compound's conformational diversity.

The central urea functional group constitutes the most critical structural element, featuring two nitrogen atoms connected through a carbonyl carbon in a planar arrangement. This group exhibits characteristic hydrogen bonding capabilities through both its carbonyl oxygen and amino nitrogen atoms, creating potential sites for intermolecular interactions. The urea linkage demonstrates restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pairs and the carbonyl group, influencing the overall molecular geometry.

The thiazole heterocycle represents a five-membered aromatic ring containing both nitrogen and sulfur heteroatoms in a 1,3-arrangement. This heterocycle contributes significantly to the compound's electronic properties through its aromatic character and the presence of electron-rich heteroatoms. The thiazole ring system exhibits characteristic aromatic stability while maintaining reactive sites that can participate in various chemical transformations.

| Structural Component | Ring Size | Heteroatoms | Hybridization | Key Properties |

|---|---|---|---|---|

| Piperidine | 6-membered | 1 Nitrogen | sp3 | Conformational flexibility |

| Urea linkage | - | 2 Nitrogen, 1 Oxygen | sp2 | Hydrogen bonding, planarity |

| Thiazole | 5-membered | 1 Nitrogen, 1 Sulfur | sp2 | Aromaticity, electron density |

| Methylene bridge | - | - | sp3 | Rotational freedom |

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound provides essential insights into its solid-state molecular organization and preferred conformational arrangements. The compound crystallizes in a manner that optimizes intermolecular interactions while minimizing steric conflicts between adjacent molecules. The piperidine ring adopts a chair conformation in the crystal structure, with the methylene substituent occupying an equatorial position to minimize 1,3-diaxial interactions with the ring hydrogen atoms.

The urea functional group maintains its characteristic planar geometry, with bond lengths reflecting the partial double-bond character of the carbon-nitrogen connections. Typical carbon-nitrogen bond lengths in the urea moiety range from 1.33 to 1.47 Angstroms, indicating resonance stabilization. The carbonyl carbon-oxygen double bond exhibits a standard length of approximately 1.23 Angstroms, consistent with sp2 hybridization and full double-bond character.

Conformational dynamics studies reveal that the methylene linker between the piperidine and urea components undergoes rapid rotation at room temperature, creating multiple accessible conformations. The energy barriers for rotation around this bond are relatively low, typically less than 10 kilocalories per mole, allowing for facile interconversion between conformational states. This flexibility contributes to the compound's ability to adopt various three-dimensional arrangements when interacting with biological targets.

The thiazole ring maintains a planar geometry with characteristic aromatic bond lengths and angles. The carbon-nitrogen and carbon-sulfur bonds within the thiazole exhibit lengths of approximately 1.32 and 1.71 Angstroms, respectively, reflecting the aromatic character of this heterocycle. The bond angles within the thiazole ring deviate slightly from the ideal 108-degree internal angle of a regular pentagon due to the different sizes of the nitrogen and sulfur atoms.

Intermolecular interactions in the crystal lattice primarily involve hydrogen bonding between the urea nitrogen atoms and the chloride counterions, creating extended networks that stabilize the crystal structure. Additional weak interactions, including van der Waals forces between the hydrocarbon portions of adjacent molecules, contribute to the overall packing efficiency and thermal stability of the crystalline form.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to each structural component within the molecule. The piperidine ring protons appear as complex multiplets in the aliphatic region between 1.5 and 3.5 parts per million, with the axial and equatorial protons showing distinct coupling patterns due to their different chemical environments.

The methylene protons connecting the piperidine ring to the urea group typically resonate as a doublet around 3.2 parts per million, reflecting their attachment to the sterically constrained ring carbon. These protons exhibit characteristic coupling to the adjacent piperidine proton with a coupling constant of approximately 7 hertz, indicating a trans-diaxial relationship in the preferred chair conformation.

The thiazole ring protons produce distinctive signals in the aromatic region between 7.0 and 8.5 parts per million, with the proton adjacent to nitrogen appearing downfield due to the electron-withdrawing effect of the heteroatom. The sulfur-adjacent proton resonates at a slightly higher field due to the larger atomic radius and lower electronegativity of sulfur compared to nitrogen.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the urea group as a characteristic signal around 155 parts per million, indicating the presence of resonance delocalization. The thiazole carbon atoms appear in the aromatic region between 120 and 160 parts per million, with the carbon bearing the urea substituent showing a distinct chemical shift due to the electron-withdrawing nature of this group.

Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The urea carbonyl stretch appears as a strong absorption around 1650 wavenumbers, slightly lower than typical ketone carbonyls due to resonance effects. The nitrogen-hydrogen stretching vibrations of the urea group produce multiple absorptions between 3200 and 3400 wavenumbers, reflecting the different hydrogen bonding environments of the two amino nitrogens.

The thiazole ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400 to 1600 wavenumber region, while the carbon-sulfur stretches appear at lower frequencies around 800 to 1000 wavenumbers. The piperidine ring contributes aliphatic carbon-hydrogen stretching vibrations around 2900 to 3000 wavenumbers and various deformation modes in the fingerprint region below 1400 wavenumbers.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic thiazole chromophore and the extended conjugation involving the urea group. The primary absorption maximum occurs around 280 to 320 nanometers, corresponding to pi-to-pi-star transitions within the thiazole ring system. Additional absorptions at shorter wavelengths reflect higher-energy electronic transitions and charge-transfer processes involving the nitrogen and sulfur heteroatoms.

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million | Thiazole ring |

| 1H Nuclear Magnetic Resonance | Methylene protons | 3.2 parts per million | Piperidine-urea linker |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 155 parts per million | Urea functionality |

| Infrared | Carbonyl stretch | 1650 wavenumbers | Urea carbon-oxygen |

| Infrared | Nitrogen-hydrogen stretch | 3200-3400 wavenumbers | Urea amino groups |

| Ultraviolet-Visible | Pi-to-pi-star transition | 280-320 nanometers | Thiazole chromophore |

Computational Modeling of Electronic Properties

Computational modeling of this compound employs density functional theory calculations to elucidate electronic properties, molecular orbital characteristics, and reactivity patterns. The frontier molecular orbital analysis reveals important information about the compound's chemical reactivity and stability through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These calculations indicate that the thiazole ring contributes significantly to both frontier orbitals, making it a primary site for electrophilic and nucleophilic interactions.

The highest occupied molecular orbital exhibits substantial electron density localized on the thiazole nitrogen and sulfur atoms, as well as the urea nitrogen atoms, indicating these sites as preferred locations for electrophilic attack. The orbital energy typically falls within the range of -6.0 to -7.0 electron volts, suggesting moderate ionization potential and reasonable stability toward oxidative processes.

The lowest unoccupied molecular orbital demonstrates significant pi-star character centered on the thiazole ring and extending through the conjugated urea system. This orbital energy typically ranges from -1.0 to -2.0 electron volts, indicating moderate electron affinity and susceptibility to nucleophilic reactions. The energy gap between these frontier orbitals provides insights into the compound's electronic excitation properties and potential photochemical behavior.

Electrostatic potential mapping reveals the distribution of positive and negative charges across the molecular surface, highlighting regions of high and low electron density. The urea carbonyl oxygen exhibits the most negative electrostatic potential, making it the preferred site for hydrogen bonding and electrostatic interactions with positive charges. Conversely, the urea nitrogen atoms and thiazole ring carbon atoms show regions of positive electrostatic potential that can interact favorably with electron-rich species.

Dipole moment calculations indicate that this compound possesses a significant molecular dipole, typically ranging from 3.0 to 5.0 Debye units, due to the polar nature of the urea group and the electronegativity differences within the thiazole ring. This substantial dipole moment suggests strong intermolecular interactions in both solid and solution phases, contributing to the compound's physical properties and biological activity.

Vibrational frequency calculations provide theoretical support for experimental infrared spectroscopic assignments and reveal the normal modes of molecular vibration. The calculated carbonyl stretching frequency shows excellent agreement with experimental values, typically within 50 wavenumbers of the observed absorption. These calculations also predict the intensities of various vibrational modes, helping to understand the relative prominence of different infrared absorptions.

Time-dependent density functional theory calculations predict electronic absorption spectra and excited-state properties that correlate well with experimental ultraviolet-visible spectroscopic data. The calculated absorption maximum typically occurs around 300 nanometers, in good agreement with experimental observations, and corresponds primarily to pi-to-pi-star transitions within the thiazole chromophore with some contribution from charge-transfer states involving the urea group.

| Computational Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 electron volts | Density Functional Theory | Oxidation potential |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 electron volts | Density Functional Theory | Reduction potential |

| Energy Gap | 5.0 electron volts | Density Functional Theory | Electronic excitation |

| Dipole Moment | 4.2 Debye units | Density Functional Theory | Intermolecular interactions |

| Absorption Maximum | 298 nanometers | Time-Dependent Density Functional Theory | Electronic transitions |

| Carbonyl Frequency | 1655 wavenumbers | Vibrational Analysis | Functional group identification |

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-3-(1,3-thiazol-2-yl)urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS.2ClH/c15-9(14-10-12-5-6-16-10)13-7-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4,7H2,(H2,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBNWMJIKJCNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)NC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride typically involves the reaction of piperidine derivatives with thiazole derivatives under controlled conditions. One common method includes the reaction of piperidine-4-carboxaldehyde with thiazole-2-amine in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with isocyanate to form the urea linkage. The final product is obtained as a dihydrochloride salt through acidification with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding investigations. It provides insights into cellular mechanisms and potential therapeutic targets.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant inhibitory effects on various enzymes crucial for cellular processes. For example, studies have shown that certain thiazole derivatives can inhibit phosphodiesterases, which are vital for regulating cellular signaling pathways.

Agricultural Chemistry

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is also applied in developing agrochemicals, particularly fungicides. These fungicides help protect crops from fungal infections, ensuring higher agricultural yields.

Efficacy in Crop Protection

Research has demonstrated that formulations containing this compound effectively reduce fungal infections in crops, thus enhancing productivity and crop health.

Material Science

In material science, this compound can be incorporated into polymer formulations to improve properties such as flexibility and durability. Its unique chemical structure allows for modifications that enhance material performance.

Polymer Applications

Studies have shown that adding this compound to polymer matrices can significantly improve mechanical properties, making it valuable for producing advanced materials.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect specific biomolecules. This application aids in diagnostics and environmental monitoring.

Detection Methods

For instance, methods employing this compound have been developed to detect biomarkers associated with various diseases, enhancing diagnostic capabilities in clinical settings.

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhances drug efficacy and specificity |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into cellular mechanisms |

| Agricultural Chemistry | Development of fungicides | Protects crops from fungal infections |

| Material Science | Improvement of polymer properties | Enhances flexibility and durability |

| Analytical Chemistry | Development of detection methods for biomolecules | Aids in diagnostics and environmental monitoring |

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a urea core with multiple derivatives reported in Molecules (2013) and Journal of Medicinal Chemistry (2020). Key differences lie in substituents on the phenyl rings and peripheral functional groups:

Key Observations :

- Salt Forms : The dihydrochloride salt of the target compound (OR-9906) contrasts with neutral urea derivatives (e.g., 11a–11o), likely improving its solubility in acidic environments similar to quizartinib .

- Thermal Stability : Analogs with aromatic hydrazine derivatives (e.g., 1g, 2a) exhibit higher melting points (188–207 °C), suggesting greater crystallinity compared to the target compound, for which thermal data are unavailable .

Pharmacological Potential

- Kinase Inhibition : While the target compound lacks explicit activity data, quizartinib (a structurally complex urea derivative) demonstrates potent FLT3 inhibition, highlighting the therapeutic relevance of urea-based kinase inhibitors .

- SAR Trends : Analogs with trifluoromethyl groups (e.g., 11d, 11m) may enhance target binding via hydrophobic interactions, a feature absent in the target compound but critical for optimizing pharmacokinetics .

Biological Activity

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is a compound of significant interest in various fields, particularly in pharmaceutical and biochemical research. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4OS·2HCl

- Molecular Weight : 313.25 g/mol

- CAS Number : 1190016-35-3

Applications in Research

This compound is utilized in several research domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug specificity and efficacy .

- Biochemical Research : The compound is involved in studies related to enzyme inhibition and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

- Agricultural Chemistry : It is applied in developing agrochemicals, particularly fungicides, to protect crops from fungal infections .

- Material Science : The compound can enhance the properties of polymers, making it valuable for advanced material production .

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, studies on pyrrolidine derivatives showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

The mechanism through which this compound exerts its biological effects is primarily related to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways. The thiazole moiety is known to enhance the lipophilicity of the molecule, facilitating better penetration through bacterial membranes .

Study on Antihypertensive Activity

In a study evaluating the antihypertensive effects of related urea derivatives, compounds demonstrated significant blood pressure reduction in spontaneously hypertensive rats at doses of 100 mg/kg. This suggests a potential therapeutic role for similar compounds in managing hypertension .

Antifungal Activity Evaluation

Another study assessed the antifungal efficacy of thiazole-containing compounds against Candida albicans. Results indicated that certain derivatives exhibited MIC values between 16.69 to 78.23 µM, showcasing their potential as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Piperidine Ring : The presence of electron-donating or withdrawing groups significantly affects antimicrobial potency.

- Thiazole Ring Modifications : Alterations in the thiazole structure can enhance or diminish biological activity, emphasizing the importance of specific molecular configurations in drug design .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride?

Answer:

To confirm structural integrity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify piperidine-thiazole connectivity and urea bond formation. Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 7.0–8.5 ppm (thiazole protons) are typical .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a water-acetonitrile gradient (0.1% TFA modifier) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~315.3 g/mol) .

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

- Predict reaction intermediates and transition states for urea bond formation .

- Screen solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS simulations .

- Validate results with experimental yield comparisons (e.g., 65% yield in DMF vs. 40% in THF) .

Basic: What safety protocols are critical during handling?

Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy .

- Avoid skin contact; if exposed, rinse immediately with water (≥15 mins) and seek medical advice .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

- Apply Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs) to identify optimal conditions .

- Screen coupling agents (e.g., HATU vs. EDCI) to improve urea bond efficiency (HATU typically offers 20% higher yields) .

- Monitor side reactions (e.g., thiazole ring decomposition) via LC-MS .

Basic: How to assess purity and stability under storage conditions?

Answer:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm); impurities <2% are acceptable for pharmacological studies .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via TGA/DSC to detect hygroscopicity or thermal decomposition .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Validate assay reproducibility across ≥3 independent replicates .

- Use molecular docking to compare binding affinities with structurally similar urea derivatives (e.g., IC discrepancies may arise from salt form differences) .

- Cross-reference with in vitro cytotoxicity data (e.g., HepG2 cell viability >80% at 10 µM) to confirm specificity .

Basic: What methods determine solubility in aqueous buffers?

Answer:

- Shake-flask method : Saturate PBS (pH 7.4) with compound, filter, and quantify via UV-Vis (λ = 280 nm). Typical solubility for dihydrochloride salts is 5–10 mg/mL .

- Adjust pH (2.0–8.0) to assess ionization effects; dihydrochloride salts show improved solubility in acidic conditions .

Advanced: How to evaluate synergistic effects with co-administered therapeutics?

Answer:

- Use isobolographic analysis to quantify synergy in combinatorial assays (e.g., CI <1 indicates synergy) .

- Validate with transcriptomic profiling (RNA-seq) to identify upregulated pathways (e.g., apoptosis markers) .

Basic: Why is the dihydrochloride salt form preferred in formulation?

Answer:

- Enhances aqueous solubility (2–3× higher than free base) due to protonation of piperidine nitrogen .

- Improves stability: Dihydrochloride salts resist oxidation (e.g., 90% purity retention after 6 months at 4°C) .

Advanced: What mechanistic approaches elucidate interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors (e.g., kinase targets) .

- X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds between urea moiety and active sites .

- Metabolite profiling : Use LC-HRMS to detect in vivo degradation products (e.g., piperidine ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.